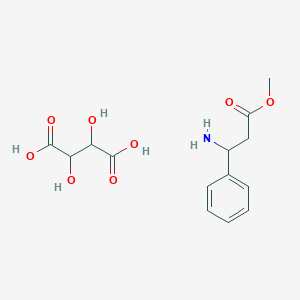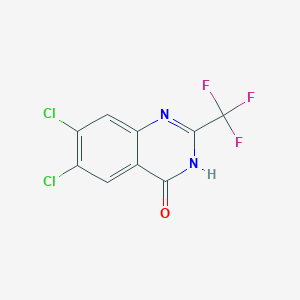
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C9H4Cl2F3N3O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of chloro and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5,6-dichlorobenzotrifluoride with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted quinazolinones, Schiff bases, and various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dichloroquinazolin-4(3H)-one
- 2-(Trifluoromethyl)quinazolin-4(3H)-one
- 6,7-Dichloro-2-methylquinazolin-4(3H)-one
Uniqueness
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its distinct properties compared to other quinazolinone derivatives.
Eigenschaften
Molekularformel |
C9H3Cl2F3N2O |
|---|---|
Molekulargewicht |
283.03 g/mol |
IUPAC-Name |
6,7-dichloro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H3Cl2F3N2O/c10-4-1-3-6(2-5(4)11)15-8(9(12,13)14)16-7(3)17/h1-2H,(H,15,16,17) |
InChI-Schlüssel |
MKXPOJCSLSUFEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(NC2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


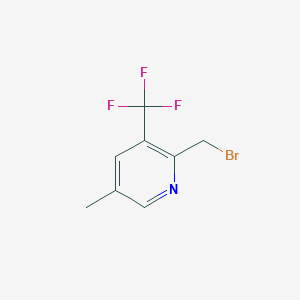



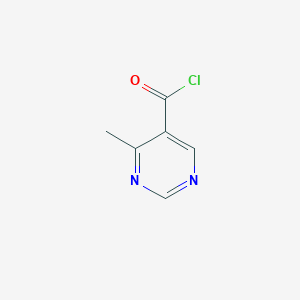
![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)
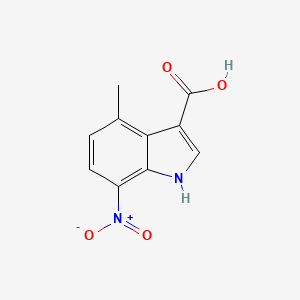


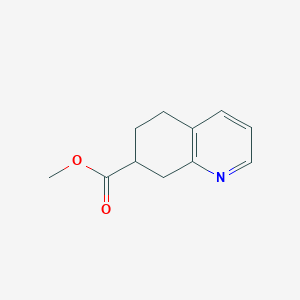
![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)

